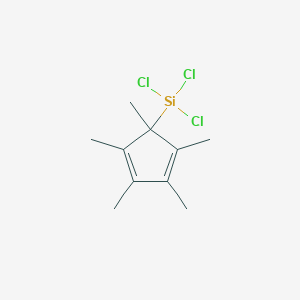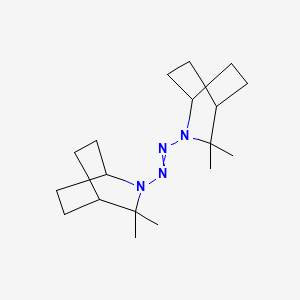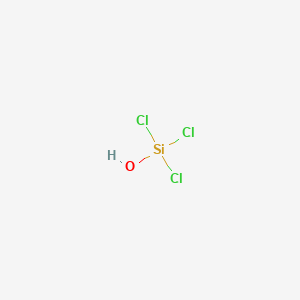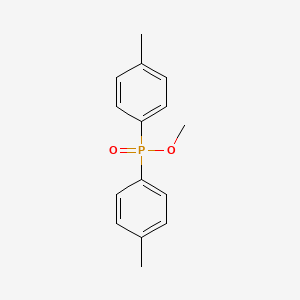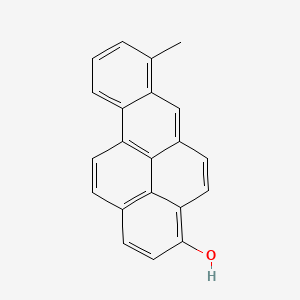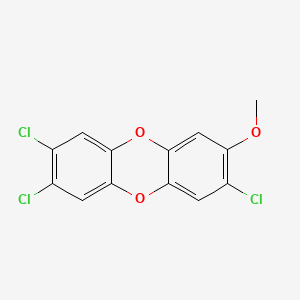
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- is a polycyclic heterocyclic organic compound It is a derivative of dibenzo-1,4-dioxin, where the benzene rings are connected by a 1,4-dioxin ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- typically involves the chlorination and methoxylation of dibenzo-1,4-dioxin. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and methoxylation agents like dimethyl sulfate or methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
化学反应分析
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression, oxidative stress, and other cellular responses.
相似化合物的比较
Similar Compounds
- Dibenzo-1,4-dioxin
- 2,3,7,8-Tetrachlorodibenzodioxin
- Polychlorinated dibenzodioxins
Uniqueness
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and specific chlorination pattern differentiate it from other similar compounds, influencing its reactivity and interactions with biological systems.
属性
CAS 编号 |
81381-85-3 |
|---|---|
分子式 |
C13H7Cl3O3 |
分子量 |
317.5 g/mol |
IUPAC 名称 |
2,3,7-trichloro-8-methoxydibenzo-p-dioxin |
InChI |
InChI=1S/C13H7Cl3O3/c1-17-9-5-13-12(4-8(9)16)18-10-2-6(14)7(15)3-11(10)19-13/h2-5H,1H3 |
InChI 键 |
RCGFDZSHRKIZCR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)OC3=CC(=C(C=C3O2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)
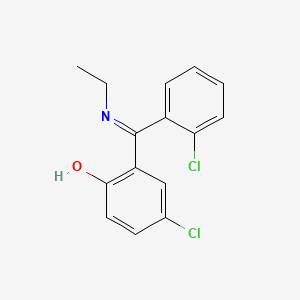
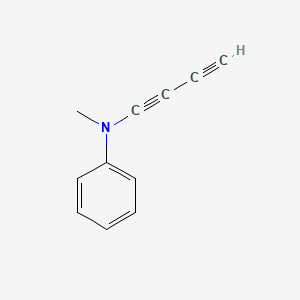
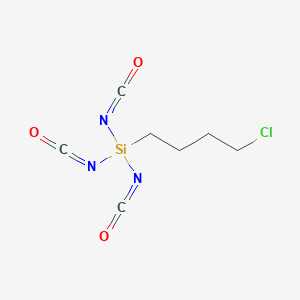



![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
